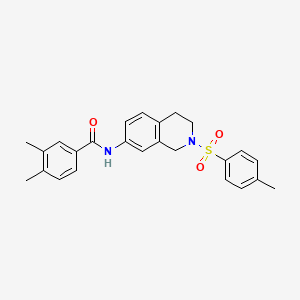

3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-17-4-10-24(11-5-17)31(29,30)27-13-12-20-8-9-23(15-22(20)16-27)26-25(28)21-7-6-18(2)19(3)14-21/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKFIQYFKDQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

-

Tosylation: : The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, which is a common protecting group in organic synthesis.

-

Formation of the Benzamide: : The final step involves the coupling of the tosylated tetrahydroisoquinoline with 3,4-dimethylbenzoic acid or its derivatives. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the tetrahydroisoquinoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the amide group or the aromatic rings. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ or H₂SO₄.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies might focus on its effects on specific biological pathways and its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tosyl group could play a role in enhancing the compound’s binding affinity or stability, while the benzamide moiety might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The primary structural analogs of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide are derivatives of the tetrahydroisoquinoline-benzamide framework. Below is a detailed comparison based on substituent variations and inferred physicochemical properties:

4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Structural Differences : The benzamide moiety in this analog bears a 4-propyl substituent instead of 3,4-dimethyl groups.

- Steric Effects: The para-substituted propyl group may reduce steric hindrance compared to the ortho-dimethyl arrangement, possibly improving binding to flat hydrophobic pockets in biological targets. Metabolic Stability: Longer alkyl chains like propyl are more susceptible to oxidative metabolism, which could shorten the compound’s half-life relative to the methyl-substituted derivative.

General Tetrahydroisoquinoline Derivatives

- Tosyl Group Role: The 2-tosyl group is conserved across many analogs (e.g., ), suggesting its importance in stabilizing the tetrahydroisoquinoline nitrogen and influencing crystallinity.

- Benzamide Substituent Variations: 3,4-Dimethyl vs. Unsubstituted Benzamide: Lack of substituents decreases molecular weight and lipophilicity, which may improve solubility but reduce potency.

Data Table: Structural and Inferred Properties

*Values are estimated using fragment-based calculations due to lack of experimental data in provided sources.

Research Findings and Limitations

- Structural Insights: The tetrahydroisoquinoline core and tosyl group are conserved in analogs, implying shared synthetic pathways and crystallographic characterization methods (e.g., SHELX refinement ).

- Pharmacological Gaps: No bioactivity or toxicity data for the target compound or its analogs are available in the provided evidence, limiting direct pharmacological comparisons.

- Substituent-Driven Hypotheses : Based on organic chemistry principles, the 3,4-dimethyl groups likely improve metabolic stability over alkyl chains like propyl but may reduce binding efficiency due to steric effects.

Biologische Aktivität

3,4-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is with a molecular weight of 400.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a tosyl group and a benzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 400.5 g/mol |

| Melting Point | Not available |

| Density | Not available |

Target Interaction

The compound is believed to interact with various biological targets including receptors and enzymes involved in neuroinflammation and neurodegeneration. The tetrahydroisoquinoline scaffold is known for its role in modulating neurotransmitter systems and may have implications in treating neurological disorders.

Biochemical Pathways

Research indicates that derivatives of tetrahydroisoquinolines can influence several biochemical pathways associated with neuroinflammation and oxidative stress. These pathways are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives possess antimicrobial properties. For instance, compounds similar to 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research indicates that tetrahydroisoquinolines can protect neuronal cells from apoptosis induced by oxidative stress. This property may be beneficial in developing therapies for neurodegenerative conditions.

Case Studies

-

Neuroprotective Study

A study conducted on a related tetrahydroisoquinoline derivative demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated subjects. -

Antimicrobial Efficacy

In vitro tests on various bacterial strains revealed that similar compounds exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be low, indicating high potency against pathogens.

Q & A

Q. What are the key synthetic steps for 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by functionalization at the 7-position.

Tosylation of the secondary amine using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Benzamide coupling via acylation with 3,4-dimethylbenzoyl chloride, often using coupling agents like HATU or DCC.

Q. Optimization strategies :

- Temperature control : Tosylation proceeds efficiently at 0–5°C to minimize side reactions .

- Solvent selection : Use anhydrous DMF or dichloromethane to enhance coupling efficiency .

- Catalytic additives : DMAP improves acylation yields by activating the carbonyl group .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at 3,4-positions and tosyl proton environments) .

- X-ray crystallography : Resolve ambiguities in stereochemistry and torsional angles using SHELX programs (e.g., SHELXL for refinement) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological target(s) of this compound?

Answer:

- Target fishing assays : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by LC-MS/MS identification .

- Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts in the presence of the compound to identify target engagement .

- Molecular docking : Screen against databases (e.g., PDB) using software like AutoDock Vina, focusing on enzymes/receptors with tetrahydroisoquinoline-binding pockets (e.g., kinases, GPCRs) .

Q. What strategies address low solubility in aqueous media during in vitro bioactivity assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Pro-drug modification : Introduce ionizable groups (e.g., phosphate esters) at the benzamide or tosyl moieties .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can contradictions in reported biological activity data across studies be resolved?

Answer:

- Standardize assay protocols : Adopt consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .

- Dose-response validation : Compare IC values across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Structural analogs : Test derivatives (e.g., replacing tosyl with acetyl groups) to isolate structure-activity relationships (SAR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.